2,3,5-Trimethacarb-d3

Mass Spectrometry Isotope Dilution Internal Standard

Choose 2,3,5-Trimethacarb-d3 as your stable isotope-labeled internal standard (SIL-IS) for definitive LC-MS/MS and GC-MS quantitation of 2,3,5-Trimethacarb. Its +3 Da mass shift (N-methyl-d3) enables precise isotope dilution without signal overlap, effectively correcting for matrix-induced ion suppression, extraction variability, and ionization fluctuations in complex food, environmental, and biological matrices. Ideal for pesticide residue analysis, metabolism tracing, and bioanalytical assay calibration. Available in research quantities; contact us for bulk orders, custom synthesis, and competitive pricing.

Molecular Formula C₁₁H₁₂D₃NO₂
Molecular Weight 196.26
Cat. No. B1162093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5-Trimethacarb-d3
SynonymsLandrin B-d3;  SD 8786-d3;  Methyl-d3-carbamic Acid 2,3,5-Trimethylphenyl Ester;  2,3,5-Trimethylphenol Methyl-d3-carbamate;  2,3,5-Landrin-d3;  2,3,5-Trimethacarb-d3;  2,3,5-Trimethylphenyl Methy-d3-lcarbamate
Molecular FormulaC₁₁H₁₂D₃NO₂
Molecular Weight196.26
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2,3,5-Trimethacarb-d3 as a Stable Isotope-Labeled Internal Standard


2,3,5-Trimethacarb-d3 is a deuterium-labeled analog of the carbamate pesticide 2,3,5-Trimethacarb (Landrin B), a constituent of the Landrin insecticide . This compound features a +3 Da mass shift due to the substitution of three hydrogen atoms with deuterium on the N-methyl group, a modification that minimally alters its physicochemical properties while enabling mass spectrometric differentiation from the unlabeled analyte . Its primary application is as a stable isotope-labeled internal standard (SIL-IS) in quantitative LC-MS/MS and GC-MS workflows, where it is used to correct for matrix effects, extraction variability, and ionization fluctuations in complex sample analyses .

Why Non-Isotopic Analogs and Unlabeled 2,3,5-Trimethacarb Cannot Substitute for 2,3,5-Trimethacarb-d3 in Quantitative LC-MS


Generic substitution fails because unlabeled 2,3,5-Trimethacarb or structurally similar analogs cannot be independently resolved from the target analyte in a mass spectrometer, making it impossible to differentiate the signal of the internal standard from that of the endogenous or residual compound in the sample [1]. Furthermore, while structural analogs may differ in their extraction recovery or ionization efficiency relative to the target analyte, a well-chosen SIL-IS like 2,3,5-Trimethacarb-d3 co-elutes with the analyte and experiences near-identical sample processing losses and matrix-induced ion suppression, thereby enabling accurate correction of analytical variability [2]. However, it is critical to note that deuterium labeling does not guarantee perfect co-elution; significant isotopic effects can cause a retention time shift that compromises the ability of a deuterated IS to fully compensate for matrix effects, necessitating rigorous validation of the specific compound in its intended matrix [3].

Quantitative Differentiation Evidence: 2,3,5-Trimethacarb-d3 vs. Comparators


Mass Spectrometric Resolution: 2,3,5-Trimethacarb-d3 vs. Unlabeled 2,3,5-Trimethacarb

The critical differentiator for 2,3,5-Trimethacarb-d3 is its +3 Da mass shift relative to unlabeled 2,3,5-Trimethacarb, enabling complete baseline resolution in mass spectrometry without requiring chromatographic separation. The unlabeled compound cannot serve as an internal standard because its signal is indistinguishable from that of the endogenous analyte in the sample, precluding accurate quantitation .

Mass Spectrometry Isotope Dilution Internal Standard

Retention Time Shift: Deuterated (2H) SIL-IS vs. Non-Deuterated (13C/15N) SIL-IS

Deuterium-labeled internal standards can exhibit a significant retention time (RT) shift relative to the unlabeled analyte due to isotopic effects, which diminishes their capacity to correct for matrix effects. A systematic comparison of deuterated (²H) SIL-IS to non-deuterated (¹³C and ¹⁵N) SIL-IS for quantifying urinary biomarkers using LC-ESI-MS/MS demonstrated that the deuterated IS eluted at a different RT from the target analyte, whereas the ¹³C-labeled IS co-eluted perfectly [1]. This RT shift resulted in a negative quantitative bias of -38.4% for the deuterated IS in spike accuracy tests, with concentrations generated on average 59.2% lower than those from the ¹³C-labeled IS [2].

LC-MS/MS Matrix Effects Isotope Effects

Deuterium Scrambling Risk: Deuterated SIL-IS vs. Non-Deuterated SIL-IS

Deuterium-labeled internal standards can be subject to hydrogen-deuterium scrambling or exchange in the collision cell during MS/MS fragmentation, which can impact the selection of reliable quantifier transitions and compromise assay specificity [1]. This phenomenon is specific to deuterium-labeled compounds and does not occur with ¹³C- or ¹⁵N-labeled internal standards, which are generally recommended over deuterated compounds when feasible due to their superior stability and co-elution behavior [2].

MS/MS Isotope Exchange Method Validation

Structural Specificity: 2,3,5-Trimethacarb-d3 vs. 3,4,5-Trimethacarb Isomer

Trimethacarb technical material exists as a mixture of two isomers: 2,3,5-trimethylphenyl methylcarbamate and 3,4,5-trimethylphenyl methylcarbamate, in an approximate 1:1 ratio [1]. 2,3,5-Trimethacarb-d3 specifically labels the 2,3,5-isomer (also known as Landrin B), whereas the 3,4,5-isomer (Landrin A) is a distinct compound with a different CAS number (2686-99-9) [2]. This isomer specificity is critical for accurate quantitation in residue monitoring and metabolism studies where the two isomers must be independently tracked.

Isomer Differentiation Pesticide Analysis Regulatory Compliance

Validated Application Scenarios for 2,3,5-Trimethacarb-d3


Quantitative Pesticide Residue Analysis in Food and Environmental Matrices

2,3,5-Trimethacarb-d3 is specifically employed as an internal standard in LC-MS/MS methods for quantifying 2,3,5-Trimethacarb residues in vegetables, fruits, and environmental samples. Its +3 Da mass shift enables accurate isotope dilution quantitation while correcting for matrix-induced ion suppression common in complex food extracts . This application is directly supported by methods employing trimethacarb as a surrogate standard in matrix solid-phase dispersion with hot water extraction followed by LC-MS analysis, achieving accuracies between 84% and 110% [1].

Metabolic Pathway Tracing in Mammalian and Plant Systems

In metabolism studies, 2,3,5-Trimethacarb-d3 serves as a tracer to track the oxidation of N-methyl and ring-methyl substituents, as well as subsequent conjugation reactions in plants, mammals, and insects . The deuterium label allows researchers to differentiate the administered compound from endogenously generated metabolites, enabling precise elucidation of metabolic pathways without interference from background signals [1].

Acetylcholinesterase Inhibition Assay Calibration

As a deuterated analog of the acetylcholinesterase inhibitor 2,3,5-Trimethacarb, this compound can be used to prepare calibration standards and quality control samples in bioanalytical assays measuring carbamate pesticide exposure. The isotopic label ensures that the standard does not contribute to the measured enzyme inhibition signal from unknown samples, while maintaining identical chemical behavior in sample preparation workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3,5-Trimethacarb-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.